molecular formula C13H17N3O B2774509 1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1171459-30-5

1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B2774509
CAS No.: 1171459-30-5
M. Wt: 231.299
InChI Key: SHZSYYFREVBPAJ-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol is an organic compound that features both an amino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-aminophenyl with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes are optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and the pyrazole ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group and the pyrazole ring can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole
  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
  • 4-(3,5-dimethylpyrazol-1-yl)phenylamine

Uniqueness

1-(4-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both an amino group and a pyrazole ring, which allows it to participate in a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with diverse functionalities.

Properties

IUPAC Name

1-(4-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9-7-10(2)16(15-9)8-13(17)11-3-5-12(14)6-4-11/h3-7,13,17H,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZSYYFREVBPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C2=CC=C(C=C2)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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